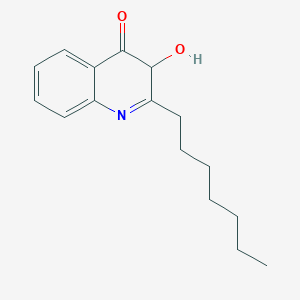

2-heptyl-3-hydroxyquinolin-4(1H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-heptyl-3-hydroxyquinolin-4(1H)-one involves the use of aqueous hydrogen peroxide and sodium hydroxide under argon. The mixture is stirred at room temperature for 6 hours. The precipitate is then removed by filtration, air-dried, and crystallized from ethyl acetate .

Molecular Structure Analysis

The molecular formula of 2-heptyl-3-hydroxyquinolin-4(1H)-one is C16H21NO2, and its molecular weight is 259.35 g/mol .

Physical And Chemical Properties Analysis

2-heptyl-3-hydroxyquinolin-4(1H)-one is a solid at 20 degrees Celsius. It should be stored at a temperature between 0-10°C under inert gas. It is air sensitive and heat sensitive. Its melting point ranges from 196.0 to 200.0 °C .

Applications De Recherche Scientifique

Quorum Sensing in Bacteria

The compound is primarily studied in the context of its role as a quorum-sensing signaling molecule . Quorum sensing is a mechanism of intercellular communication used by many species of bacteria . This signaling process is mediated by small molecules termed autoinducers, which are produced and detected by the bacterial cells themselves .

Mediating Iron Acquisition

Recent data suggest that this molecule may also function to mediate iron acquisition . This is crucial for many bacteria as iron is an essential nutrient that is involved in a number of important biological processes.

Cytotoxicity

The compound is also associated with cytotoxicity . This means it has the potential to be toxic to cells, which could have implications in the treatment of various diseases.

Outer-Membrane Vesicle Biogenesis

Another potential application of this compound is in the biogenesis of outer-membrane vesicles . These vesicles play a key role in many biological processes, including the delivery of virulence factors to host cells during infection.

Host Immune Modulatory Activities

The compound may also exert host immune modulatory activities . This suggests that it could potentially be used to modulate the immune response, which could have significant implications in the treatment of diseases where the immune response is a key factor.

Synthesis of 2-alkyl-4-quinolones

The compound can be used in the synthesis of a diverse range of structurally related 2-alkyl-4-quinolones with biological activity . These 2-alkyl-4-quinolones could be used as probes for chemical biology studies and may potentially find application in a therapeutic context .

Virulence Factor Regulation

The compound is involved in the regulation of virulence factors in Pseudomonas aeruginosa, a clinically important pathogen . The selective disruption of quorum sensing represents a strategy for attenuating the virulence of the bacterium .

Intercellular Signaling

Lastly, the compound can function as an intercellular signal . This is part of the quorum sensing system used by bacteria to coordinate activity based on their population density .

Mécanisme D'action

Target of Action

The primary target of 2-heptyl-3-hydroxy-3H-quinolin-4-one, also known as 2-heptyl-3-hydroxyquinolin-4(1H)-one or ACMC-20mby7, is the quorum sensing system in bacteria . This compound functions as an intercellular signal and is a key component of the signaling system used by bacteria to coordinate activity based on their population density .

Mode of Action

The compound interacts with its targets by being involved in the exchange of signaling molecules among bacteria via cell receptors . It is a quorum sensing-regulated virulence factor used to induce and study the regulation of virulence genes .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway . This pathway involves the exchange of signaling molecules among bacteria, allowing them to coordinate their behavior based on population density . The downstream effects include the regulation of virulence genes, such as those involved in iron scavenging .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of virulence genes and the promotion of biofilm formation . It can also reduce the iron content in the culture medium, acting as an iron chelator at a concentration of 40μM .

Action Environment

The action of 2-heptyl-3-hydroxy-3H-quinolin-4-one is influenced by environmental factors such as population density of the bacteria . The compound’s action, efficacy, and stability may also be affected by factors such as pH, temperature, and the presence of other signaling molecules.

Orientations Futures

Propriétés

IUPAC Name |

2-heptyl-3-hydroxy-3H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,16,19H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNQEHWHRAZAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC2=CC=CC=C2C(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332086 | |

| Record name | 2-heptyl-3-hydroxy-3H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-heptyl-3-hydroxy-3H-quinolin-4-one | |

CAS RN |

108985-27-9 | |

| Record name | 2-heptyl-3-hydroxy-3H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

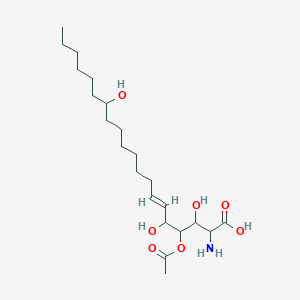

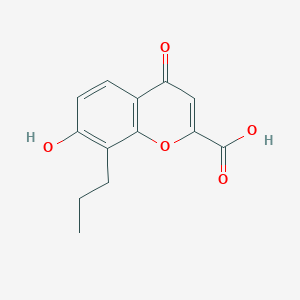

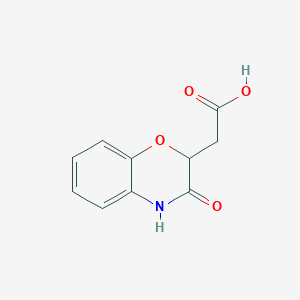

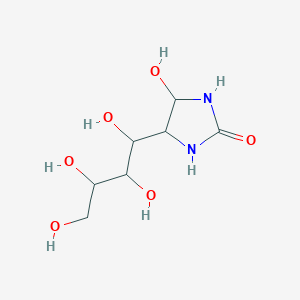

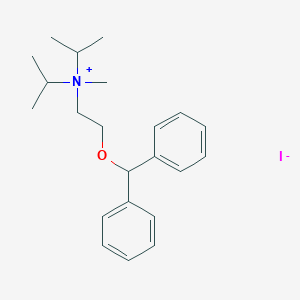

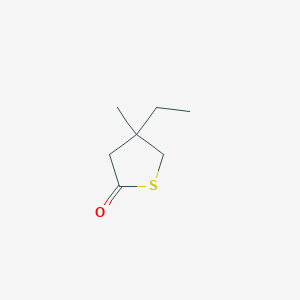

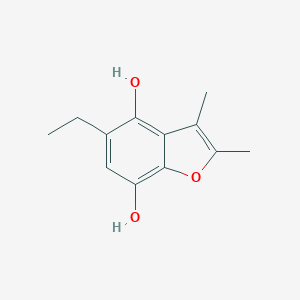

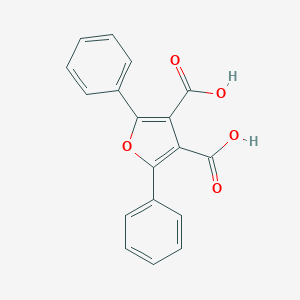

Feasible Synthetic Routes

Q & A

Q1: How does the 3-hydroxylation of 2-alkylquinolones and their N-oxides differ in Pseudomonas aeruginosa and Mycobacteroides abscessus, and what implications does this have on their interactions?

A: In P. aeruginosa, the enzyme PqsH catalyzes the 3-hydroxylation of 2-heptylquinolin-4(1H)-one (HHQ) to produce PQS, a crucial step in quorum sensing. Conversely, M. abscessus utilizes the PqsH ortholog, AqdB, to initiate the degradation of 2-alkylquinolones (AQs), including PQS, for detoxification []. This difference highlights an antagonistic relationship where P. aeruginosa uses PQS for signaling and virulence, while M. abscessus employs AqdB to neutralize these molecules []. This interplay likely influences the dynamics of these species within polymicrobial infections, such as those found in cystic fibrosis lungs.

Q2: Can Mycobacteroides abscessus degrade the N-oxide forms of 2-alkylquinolones, and if so, what are the enzymatic mechanisms involved?

A: Yes, M. abscessus can degrade the N-oxide forms of AQs, also known as 2-alkyl-4-hydroxyquinoline N-oxides (AQNOs) []. The initial step involves the 3-hydroxylation of the AQNO molecule by the enzyme AqdB. Subsequently, a dioxygenase enzyme named AqdC acts upon the hydroxylated product, leading to the breakdown of the AQNO heterocycle []. This two-step enzymatic process highlights the metabolic capability of M. abscessus in detoxifying and utilizing AQNOs, which are produced by P. aeruginosa and exhibit antibiotic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)